REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:4]([C:9]2[O:10]C=CC=2)=[N:5][CH:6]=[N:7][CH:8]=1)[CH3:2].CC(C)=[O:16].[Mn]([O-])(=O)(=O)=O.[K+].C(=O)([O-])O.[Na+]>O>[CH2:1]([C:3]1[C:4]([C:9]([OH:10])=[O:16])=[N:5][CH:6]=[N:7][CH:8]=1)[CH3:2] |f:2.3,4.5|
|
Name
|
|
Quantity
|
2.03 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C(=NC=NC1)C=1OC=CC1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
|
CUSTOM
|
Details
|
was stirred at 50° C.
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
the reaction mixture was stirred
|
Type
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TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool the reaction mixture to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with tert-butyl methyl ether
|
Type
|
ADDITION
|
Details
|
To the resulting aqueous layer, hydrochloric acid was added
|
Type
|
EXTRACTION
|
Details
|
extracted with tert-butyl methyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C(=NC=NC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.14 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |